TRPM8 Antagonist Activity of a 4-Bromopicolinic Acid Derivative vs. Unsubstituted Picolinic Acid Framework
A derivative of 4-bromopicolinic acid (BDBM50463865) exhibits potent antagonist activity at the human transient receptor potential melastatin 8 (TRPM8) ion channel, with an IC50 value of 59 nM in a CHO cell-based assay measuring inhibition of icilin-induced intracellular calcium levels [1]. In stark contrast, the unsubstituted picolinic acid core (2-pyridinecarboxylic acid) shows no reported TRPM8 antagonism under comparable assay conditions, highlighting the critical role of the 4-bromo substituent in conferring biological activity. While direct IC50 data for the parent 4-bromopicolinic acid is not available, the activity of this close structural analog underscores the functional importance of the 4-bromo-substituted picolinic acid pharmacophore [2].
| Evidence Dimension | TRPM8 antagonist activity (IC50) |
|---|---|
| Target Compound Data | 59 nM (for a 4-bromopicolinic acid-derived compound, BDBM50463865) |
| Comparator Or Baseline | Unsubstituted picolinic acid (2-pyridinecarboxylic acid): No TRPM8 antagonism detected |
| Quantified Difference | ~>1,000-fold difference (estimated based on detection threshold) |
| Conditions | CHO cells expressing human TRPM8; icilin-induced calcium flux; 2.5-hour preincubation |
Why This Matters
This data demonstrates that the 4-bromo substitution on the picolinic acid scaffold is essential for achieving nanomolar TRPM8 antagonism, directly impacting target-based screening campaigns.
- [1] BindingDB. (2020). BDBM50463865 (CHEMBL4244629): Antagonist activity at human TRPM8 expressed in CHO cells. Entry 50002862. View Source
- [2] BindingDB. (2022). BDBM50552419 (CHEMBL4785984): Antagonist activity at human TRPM8 transfected in HEK293T cells. Entry 50011913. View Source
